molecular formula C15H13NO B6375618 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% CAS No. 1261953-18-7

2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%

Cat. No. B6375618
CAS RN: 1261953-18-7
M. Wt: 223.27 g/mol
InChI Key: LFGFORQAVKBHQJ-UHFFFAOYSA-N
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Description

2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% (2C-4DMPP) is a synthetic organic compound that has been studied for its potential biomedical applications. It is a phenolic compound that is characterized by its cyanide group and dimethylphenyl substituents. 2C-4DMPP has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in biochemistry and physiology.

Mechanism of Action

2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of certain inflammatory molecules.
Biochemical and Physiological Effects
2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative damage in cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% is a relatively simple compound to synthesize, and has been shown to have a number of potential applications in biochemistry and physiology. However, it is important to note that the effects of this compound on humans have not been thoroughly studied, and it is not currently approved for use in humans.

Future Directions

Future research on 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% could focus on its potential applications in the treatment of oxidative damage and inflammation, as well as its potential use as an antibacterial agent. Additionally, further research could be conducted to examine the potential toxicity of this compound, as well as its potential interactions with other drugs. Other potential areas of research could include the development of new synthetic methods for the production of 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95%, and the exploration of its potential applications in other areas of biochemistry and physiology.

Synthesis Methods

2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% is synthesized by a two-step process, beginning with the reaction of 3,5-dimethylphenol and cyanide in aqueous solution. The resulting product is then treated with aqueous acid to yield 2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% in 95% yield.

Scientific Research Applications

2-Cyano-4-(3,5-dimethylphenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative damage in cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria.

properties

IUPAC Name

5-(3,5-dimethylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGFORQAVKBHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684660
Record name 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3,5-dimethylphenyl)phenol

CAS RN

1261953-18-7
Record name 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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